molecular formula C20H21FN4O B2607513 N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2415570-08-8

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide

货号 B2607513
CAS 编号: 2415570-08-8
分子量: 352.413
InChI 键: KJNOWFVKOSRWDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用机制

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide selectively targets the mutant form of EGFR, which is present in NSCLC patients with T790M mutation. By irreversibly binding to the mutant EGFR, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide inhibits the downstream signaling pathways that promote cell proliferation and survival, leading to tumor growth inhibition and apoptosis.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of NSCLC cells with T790M mutation in vitro and in vivo. In addition, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability, good tissue penetration, and a long half-life.

实验室实验的优点和局限性

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for T790M mutant EGFR, its ability to inhibit downstream signaling pathways, and its good pharmacokinetic properties. However, one limitation of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is that it may not be effective in NSCLC patients with other EGFR mutations or in patients who do not have EGFR mutations.

未来方向

For N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide include combination therapy, resistance mechanisms, and application in other types of cancer.

合成方法

The synthesis of N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxylic acid with 4-fluoroaniline in the presence of coupling reagents. The resulting intermediate is then subjected to a series of reactions, including cyclization, deprotection, and amide formation, to yield the final product.

科学研究应用

N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, N-(4-Fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide demonstrated promising results with a response rate of 51% and a median progression-free survival of 9.6 months in patients who had previously received EGFR TKI therapy and developed T790M mutation.

属性

IUPAC Name

N-(4-fluorophenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-13(2)19-23-17-5-3-4-6-18(17)25(19)16-11-24(12-16)20(26)22-15-9-7-14(21)8-10-15/h3-10,13,16H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOWFVKOSRWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。